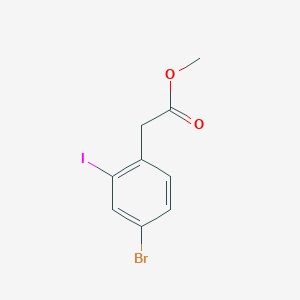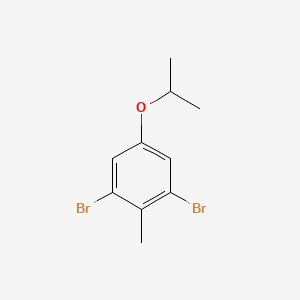
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by bromine atoms, the hydrogen atom at position 5 is replaced by an isopropoxy group, and the hydrogen atom at position 2 is replaced by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene can be synthesized through a multi-step process involving the bromination of 2-methyl-5-isopropoxy-benzene. The bromination reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 1,3-dibromo-5-isopropoxy-2-methyl-benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Applications De Recherche Scientifique
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-dibromo-5-isopropoxy-2-methyl-benzene involves its interaction with specific molecular targets. The bromine atoms and isopropoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. The isopropoxy group can undergo oxidation, leading to the formation of reactive intermediates that further participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but lacks the isopropoxy group.
1,3-Dibromo-2-methyl-5-(1-methylethoxy)-benzene: Similar structure with slight variations in the substituents.
Uniqueness
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene is unique due to the presence of both bromine atoms and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H12Br2O |
|---|---|
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
1,3-dibromo-2-methyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-6(2)13-8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
Clé InChI |
RQHQWYKZQDDVJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)OC(C)C)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
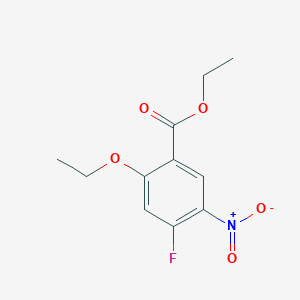
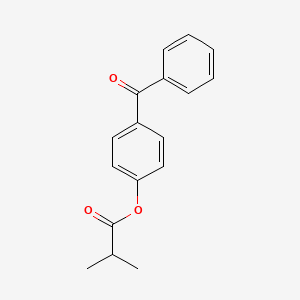
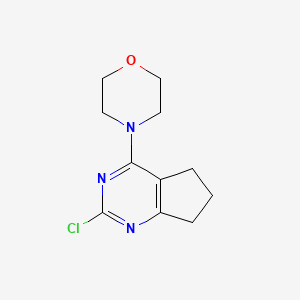
![2-(4,4-Diethylcyclohex-1-enyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane](/img/structure/B8550204.png)
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)phenol](/img/structure/B8550217.png)
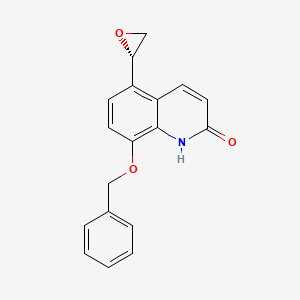
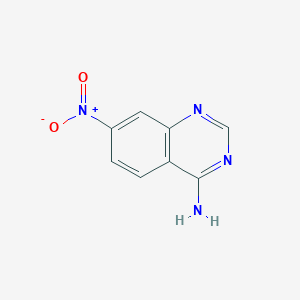

![3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8550256.png)
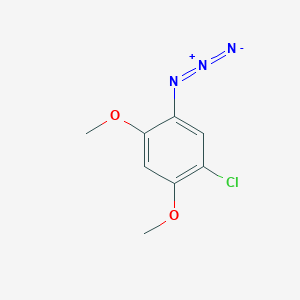


![tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)
